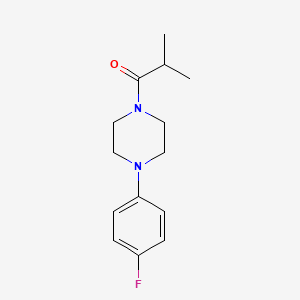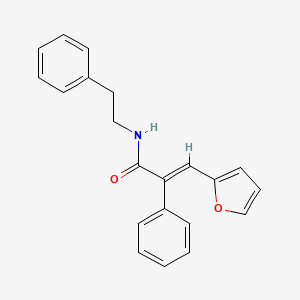
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole, also known as NPD-001, is a novel small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to exhibit promising biological activity in various studies.
科学的研究の応用
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral activity in various studies. In addition, it has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
作用機序
The exact mechanism of action of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is not fully understood. However, it has been proposed that the compound exerts its biological activity by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
実験室実験の利点と制限
One of the advantages of 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole is its relatively simple synthesis method, which allows for large-scale production of the compound. In addition, the compound has been shown to be stable under various conditions, which makes it suitable for use in in vitro and in vivo experiments. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole. One direction is to further elucidate the mechanism of action of the compound, which will help to better understand its biological activity. Another direction is to investigate the potential therapeutic applications of this compound in various disease models, such as cancer and neurodegenerative diseases. In addition, further optimization of the synthesis method may lead to the development of more potent analogs of this compound.
合成法
3-(2-nitrovinyl)-1-(2-propyn-1-yl)-1H-indole can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-nitrovinyl bromide and 2-propyn-1-ol to give 3-(2-nitrovinyl)-2-propyn-1-ol. This is followed by the cyclization of the intermediate with indole-3-carboxaldehyde in the presence of a base to give the final product, this compound. The synthesis method has been optimized to yield high purity and good yields of the compound.
特性
IUPAC Name |
3-[(E)-2-nitroethenyl]-1-prop-2-ynylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-2-8-14-10-11(7-9-15(16)17)12-5-3-4-6-13(12)14/h1,3-7,9-10H,8H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJIGSKQFPXRPZ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=C(C2=CC=CC=C21)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1C=C(C2=CC=CC=C21)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)
![N'-[2-(2-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5837159.png)

![5-[(3-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5837172.png)
![2-[(3-nitrobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5837182.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5837195.png)
